

GMB-475: A Novel Degrader Overcoming Cross-Resistance in Chronic Myeloid Leukemia

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Compound of Interest

Compound Name: **GMB-475**

Cat. No.: **B1192926**

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A Comparative Analysis of **GMB-475** Against Standard Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GMB-475**, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 oncoprotein, with established tyrosine kinase inhibitors (TKIs) in the context of cross-resistance in Chronic Myeloid Leukemia (CML). The emergence of BCR-ABL1 mutations is a primary driver of resistance to TKI therapies, necessitating the development of novel therapeutic strategies. **GMB-475** offers a distinct mechanism of action by inducing the proteasomal degradation of BCR-ABL1, thereby overcoming resistance mediated by kinase domain mutations that impair TKI binding.

Executive Summary

GMB-475 demonstrates significant efficacy against a range of clinically relevant BCR-ABL1 mutants, including the notoriously resistant T315I mutation and complex compound mutations. This guide presents key experimental data comparing the in vitro potency of **GMB-475** with imatinib, dasatinib, ponatinib, and asciminib. Furthermore, detailed experimental protocols for the cited studies and visualizations of the underlying biological pathways and experimental workflows are provided to support further research and development in this area.

Comparative Efficacy of GMB-475 and Tyrosine Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of **GMB-475** and various TKIs against cell lines expressing wild-type and mutant BCR-ABL1. This data highlights the potential of **GMB-475** to address TKI resistance.

Table 1: IC50 Values (μ M) of **GMB-475** against various BCR-ABL1 Mutants in Ba/F3 Cells.[\[1\]](#)

BCR-ABL1 Mutant	GMB-475 IC50 (μ M)
T315I	3.69
T315I + E255K	8.29
T315I + L387M	3.70
T315I + F486S	4.49

Table 2: Comparative IC50 Values (nM) of **GMB-475** and Selected TKIs against various BCR-ABL1 Mutants.

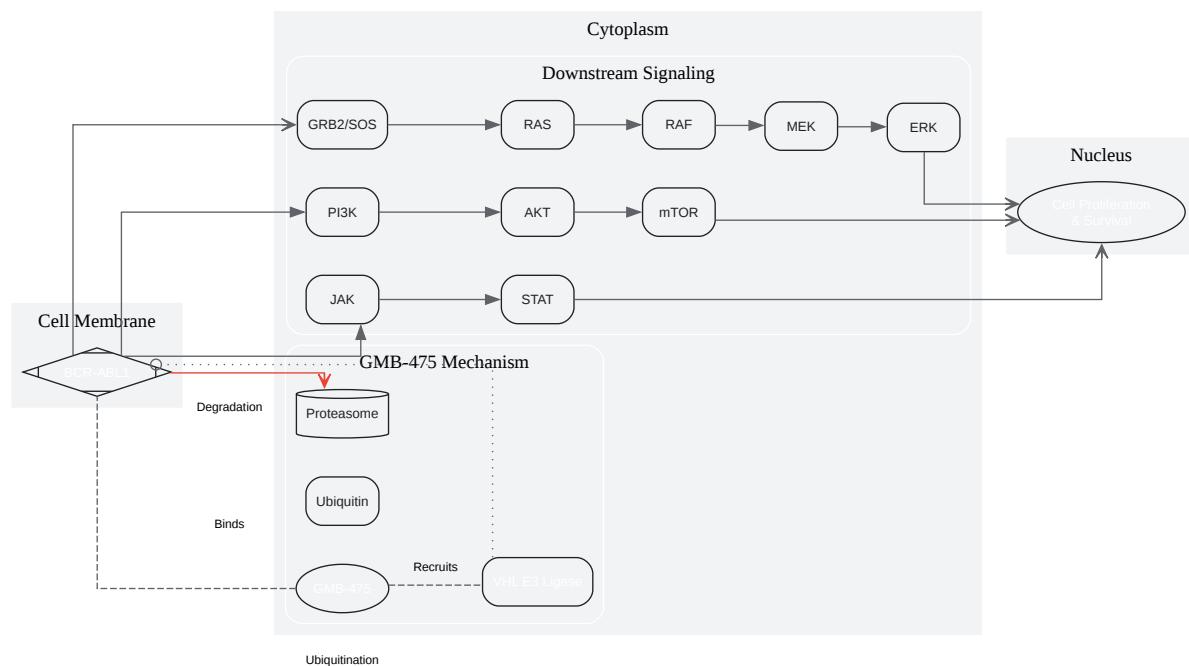
BCR-ABL1 Mutant	GMB-475 (nM)	Imatinib (nM)	Dasatinib (nM)	Ponatinib (nM)	Asciminib (nM)
Wild-Type	~1000[2]	121[3]	0.8[4]	0.37-2.0[5]	3.8[6]
G250E	-	>10000[7]	104[7]	16[7]	<30[6]
Y253H	-	-	-	-	<30[6]
E255V	-	-	-	-	<30[6]
T315I	1980[2]	>10000[8]	>4000[7]	11-16[7][9]	<30[6]
F359V	-	-	-	23.7[10]	Insensitive[6]
H396R	-	-	-	-	<30[6]
T315I+M351 T	-	-	-	Near/Above Effective Conc.[7]	-
E255V+F317I	-	-	-	Near/Above Effective Conc.[7]	-
T315I+E255K	-	-	-	Near/Above Effective Conc.[7]	-
T315I+E255V	-	-	-	Near/Above Effective Conc.[7]	-

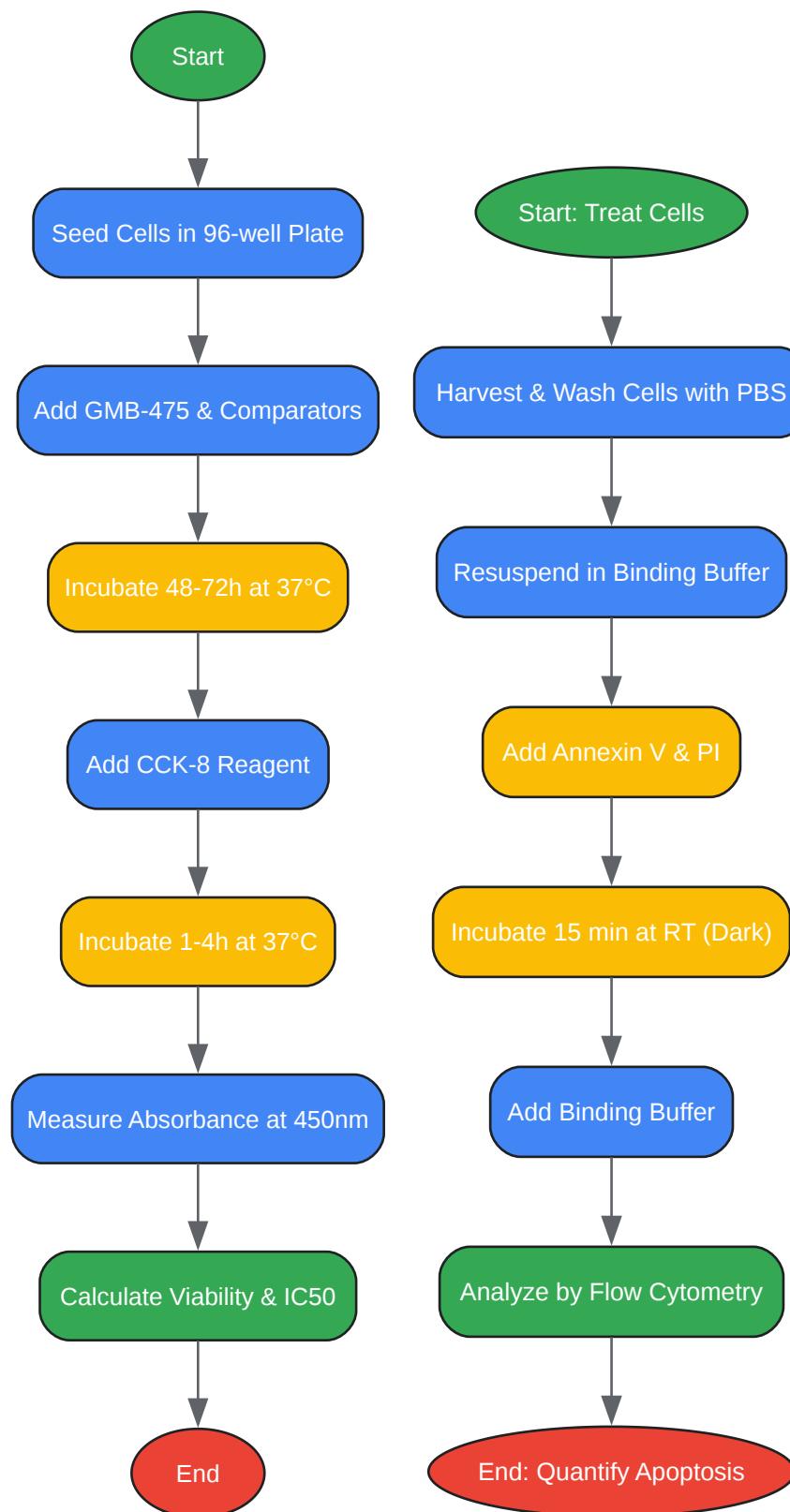
Note: IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available from the searched sources.

Signaling Pathways and Mechanism of Action

GMB-475 is a heterobifunctional molecule that brings the E3 ubiquitin ligase Von Hippel-Lindau (VHL) into proximity with the BCR-ABL1 protein.[11] This induced proximity leads to the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome. By eliminating the

entire oncoprotein, **GMB-475** not only inhibits its kinase activity but also disrupts its scaffolding functions, leading to the downregulation of multiple downstream signaling pathways critical for CML cell proliferation and survival, such as the JAK-STAT, RAS/RAF/ERK, and PI3K/AKT/mTOR pathways.



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